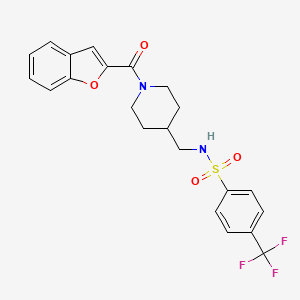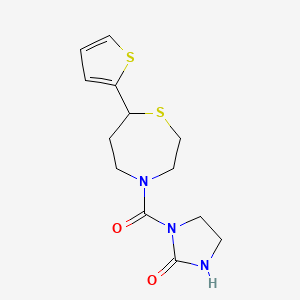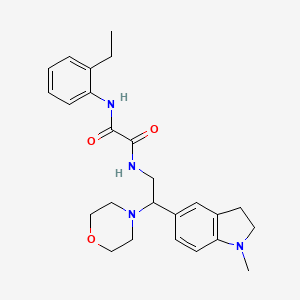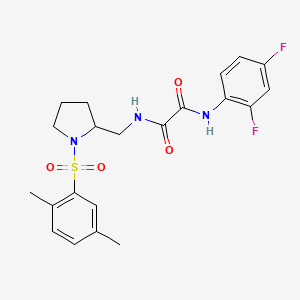
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride, also known as MPPL, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist and has been studied for its effects on addiction, depression, and other neurological disorders.
科学的研究の応用
Anticancer Activity
Compounds with structural similarities to "1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride" have demonstrated significant anticancer properties. For instance, phenolic compounds isolated from the wood of Millettia leucantha, which share a common phenolic structure, exhibited strong cytotoxicity against tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011). This suggests potential anticancer research applications for our compound of interest, emphasizing the importance of the phenolic structure in bioactivity.
Antimicrobial and Antiradical Activity
Derivatives similar to "1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride" have shown promising antimicrobial and antiradical activities. A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds including beta-blockers, reported antimicrobial and antioxidant capabilities, although at lower levels compared to certain beta-blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020). These findings highlight the potential of our compound for developing antimicrobial and antioxidant agents, considering the structural similarities.
Antidepressant and Anxiolytic Effects
Research on phenylpiperazine derivatives, which are structurally related to our compound, has revealed significant antidepressant and anxiolytic effects. For instance, phenylpiperazine derivatives exhibited high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, along with full 5-HT1A and 5-HT7 receptor antagonism, indicating potent antidepressant-like activity (Pytka et al., 2015). This suggests the potential of "1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride" in psychiatric and neurological research, particularly in exploring new treatments for depression and anxiety.
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have provided insights into the interaction mechanisms of structurally related compounds with biological targets. For example, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol revealed significant biological effects predicted through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020). Such studies underscore the importance of computational methods in understanding the bioactivity of compounds like "1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride," facilitating the discovery of novel therapeutic agents.
特性
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;;/h2-10,18,23H,11-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXERFKCHKWYEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)

![[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2891005.png)


![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)


